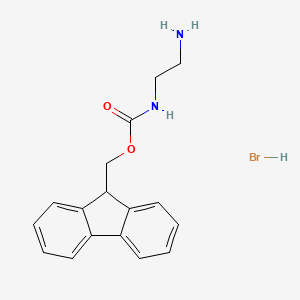

N-Fmoc-ethylenediamine hydrobromide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRZVRGZNSCCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583805 | |

| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-55-4 | |

| Record name | (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Fmoc-ethylenediamine Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyl)ethylenediamine hydrobromide (N-Fmoc-ethylenediamine hydrobromide) is a versatile bifunctional linker and building block extensively utilized in peptide synthesis, peptide nucleic acid (PNA) synthesis, and bioconjugation. Its unique structure, featuring a primary amine at one end and an Fmoc-protected amine at the other, allows for sequential and controlled chemical modifications. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Core Applications

The primary utility of this compound lies in its ability to introduce a short, flexible ethylenediamine spacer into various molecules. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group provides a stable blockage for one of the amino groups, which can be selectively removed under mild basic conditions. This orthogonality is crucial for the stepwise synthesis of complex biomolecules.

Key application areas include:

-

Peptide Synthesis: Incorporation of a flexible linker or as a starting point for further derivatization of peptides.

-

Peptide Nucleic Acid (PNA) Synthesis: As a fundamental building block for the polyamide backbone of PNAs, which are synthetic analogs of DNA and RNA.[1][2]

-

Bioconjugation: Acting as a crosslinking agent to connect different molecules, such as peptides to oligonucleotides, or to attach reporter molecules like fluorescent dyes to biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 352351-55-4 | |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HBr | |

| Molecular Weight | 363.25 g/mol | |

| Appearance | Solid | |

| Melting Point | ~165 °C (decomposes) | |

| Purity | ≥98.0% | [3] |

| Solubility | Soluble in DMF and DMSO | [4] |

Experimental Protocols

General Procedure for Coupling with a Carboxylic Acid

This protocol outlines the steps for coupling this compound to a carboxylic acid, a fundamental reaction for its use as a linker.

Workflow Diagram:

Figure 1: General workflow for coupling a carboxylic acid to N-Fmoc-ethylenediamine.

Methodology:

-

Neutralization of this compound:

-

Dissolve this compound in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a 1.1 to 1.5 molar excess to neutralize the hydrobromide salt and liberate the free primary amine.[4] This step is crucial as the protonated amine is not reactive in the subsequent coupling step.

-

-

Activation of the Carboxylic Acid:

-

In a separate reaction vessel, dissolve the carboxylic acid to be coupled in DMF.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[4] The use of NHS forms a more stable activated ester, which can improve coupling efficiency.[5]

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution to the neutralized N-Fmoc-ethylenediamine solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically diluted with a water-immiscible organic solvent and washed with water and brine to remove water-soluble byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Quantitative Data:

The yield of the coupling reaction is highly dependent on the specific carboxylic acid and the coupling reagents used. However, yields are generally reported to be good. For instance, coupling with TBTU as the reagent can provide a good yield in a fast reaction.[4]

| Coupling Reagent | Base | Solvent | Typical Yield |

| EDC/NHS | DIPEA | DMF | Good |

| DCC/HOBt | TEA | DMF | Good |

| HATU | DIPEA | DMF | Good |

| TBTU | Lutidine | DCM | Good[4] |

Fmoc Deprotection

The removal of the Fmoc group is a critical step to expose the primary amine for subsequent reactions.

Deprotection Signaling Pathway:

Figure 2: Fmoc deprotection mechanism initiated by piperidine.

Methodology:

-

Deprotection Reaction:

-

Dissolve the Fmoc-protected compound in DMF.

-

Add a solution of 20% piperidine in DMF.

-

Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.[4]

-

-

Work-up:

-

After the reaction is complete, the solvent and excess piperidine are removed under reduced pressure.

-

The resulting free amine can then be used in the next synthetic step without further purification, or it can be purified if necessary.

-

Application in Peptide Nucleic Acid (PNA) Synthesis

N-Fmoc-ethylenediamine is a key component in the synthesis of the PNA backbone. The following is an adapted protocol for the synthesis of an Fmoc-protected PNA backbone monomer.[1]

Synthetic Pathway:

Figure 3: Synthetic pathway for an Fmoc-protected PNA backbone monomer.

Methodology (based on a scalable synthesis of a PNA backbone): [1]

-

Mono-Boc Protection of Ethylenediamine:

-

Ethylenediamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) to yield mono-Boc-protected ethylenediamine.

-

-

Alkylation:

-

The mono-Boc-protected ethylenediamine is then alkylated with benzyl bromoacetate.

-

-

Boc Deprotection and Fmoc Protection:

-

The Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA).

-

The resulting free amine is then reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base to yield the final Fmoc-protected PNA backbone monomer (Fmoc-AEG-OBn).

-

Quantitative Data:

In a reported scalable synthesis, starting from 50 g of Boc anhydride, 31 g of the final Fmoc-protected PNA backbone was obtained, corresponding to an overall yield of 32%.[1]

Applications in Drug Development and Bioconjugation

This compound serves as a critical linker in the development of various bioconjugates for research and therapeutic purposes.

-

Attachment of Payloads: The free primary amine, after deprotection of the Fmoc group, can be used to attach various "payloads" such as small molecule drugs, toxins, or imaging agents to targeting moieties like antibodies or peptides. The ethylenediamine spacer provides flexibility and can improve the pharmacokinetic properties of the resulting conjugate.

-

Fluorescent Labeling: The primary amine of N-Fmoc-ethylenediamine can be reacted with an activated ester (e.g., an NHS ester) of a fluorescent dye.[6][7] The resulting Fmoc-protected dye conjugate can then be incorporated into a peptide during solid-phase peptide synthesis (SPPS) at a specific site. Subsequent deprotection of the Fmoc group allows for further chain elongation or other modifications.

Experimental Workflow for Fluorescent Labeling:

Figure 4: Workflow for the incorporation of a fluorescent label using N-Fmoc-ethylenediamine.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its ability to act as a mono-protected diamine linker enables the controlled and sequential synthesis of complex biomolecules, including peptides, PNAs, and various bioconjugates. The straightforward protocols for its coupling and deprotection, combined with its commercial availability, make it an essential tool in the fields of chemical biology and medicinal chemistry.

References

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

N-Fmoc-ethylenediamine hydrobromide chemical properties

An In-depth Technical Guide to N-Fmoc-ethylenediamine Hydrobromide

Introduction

N-(9-Fluorenylmethoxycarbonyl)-ethylenediamine hydrobromide is a crucial bifunctional linker and building block in organic synthesis, particularly in peptide chemistry, drug development, and bioconjugation.[1][2][3] Its structure features a primary amine at one terminus and an amine protected by a base-labile Fmoc group at the other.[3] This configuration allows for sequential and site-specific modifications. The hydrobromide salt form enhances the compound's stability and handling. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a solid, protected diamine building block. Its key properties are summarized below for easy reference.

| Property | Value | Citations |

| Synonyms | 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide, N-Fmoc-1,2-diaminoethane hydrobromide | [4][5][6] |

| CAS Number | 352351-55-4 | [4][5][6] |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HBr | [4] |

| Molecular Weight | 363.25 g/mol | [4][5] |

| Appearance | Solid, powder | [4][5][6][7] |

| Purity | ≥98.0% (AT) | [4][5][6] |

| Melting Point | ~165 °C (decomposes) | [4][5][6] |

| Solubility | Soluble in DMF.[2][8] Challenges with precipitation have been noted in solvents like NMP, DCM, and DMF after a short period, particularly after neutralization of the salt.[9] | |

| Storage | 2-8°C | [4][5][6] |

| InChI Key | KZRZVRGZNSCCBV-UHFFFAOYSA-N | [4][5][6] |

Applications in Synthesis

This compound serves as a key intermediate in various synthetic strategies.[1] It is frequently used as a cross-linking reagent and a spacer in peptide synthesis.[7]

Use as a Bifunctional Linker

The molecule's primary utility comes from its bifunctional nature. The free primary amine can undergo nucleophilic attack, for instance, reacting with an activated carboxylic acid to form an amide bond. The other end remains protected by the Fmoc group, which can be removed at a later stage to expose a new primary amine for further conjugation.[3]

To use the linker in a coupling reaction with a carboxylic acid, the hydrobromide salt must first be neutralized with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to liberate the free primary amine.[10] Subsequently, a coupling reagent is introduced to facilitate amide bond formation. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), diisopropylcarbodiimide (DIC), dicyclohexylcarbodiimide (DCC), or uronium-based reagents like HATU.[10] These reactions are typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-FMOC-ethylenediamine | AAT Bioquest [aatbio.com]

- 3. Mono-fmoc ethylene diamine hydrochloride | 166410-32-8 | Benchchem [benchchem.com]

- 4. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 5. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 6. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 7. mono-Fmoc ethylene diamine hydrochloride Novabiochem 391624-46-7 [sigmaaldrich.com]

- 8. N-FMOC-ethylenediamine hydrochloride *CAS 166410-32-8* | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Fmoc-ethylenediamine Hydrobromide for Researchers and Drug Development Professionals

An essential building block in modern bioconjugation and peptide chemistry, N-Fmoc-ethylenediamine hydrobromide serves as a critical amine-protecting reagent. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and logical workflows to aid in the development of novel therapeutics and research agents.

Core Compound Data

N-(9-Fluorenylmethoxycarbonyl)-ethylenediamine hydrobromide is a widely utilized reagent in solid-phase peptide synthesis (SPPS) and the construction of peptide nucleic acids (PNAs).[1][2] Its utility stems from the base-labile Fmoc protecting group, which allows for selective deprotection of the primary amine under mild conditions, enabling the stepwise elongation of peptide chains.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HBr | [4] |

| Molecular Weight | 363.25 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98.0% | [4] |

| Melting Point | ~165 °C (decomposition) | [4][5] |

| Storage | 2-8°C, desiccated | [4] |

| Solubility | Soluble in DMF | [6] |

| CAS Number | 352351-55-4 | [4] |

Experimental Protocols

The primary application of this compound is in the introduction of a primary amine into a target molecule, often as a linker or for subsequent functionalization. A key experimental workflow involves its coupling to a carboxylic acid.

General Protocol for Coupling with a Carboxylic Acid

This protocol outlines the general steps for the amide bond formation between a carboxylic acid and this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling reagent (e.g., HATU, HBTU, DIC, EDC)[7]

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N), 4-methylmorpholine (NMM))[7]

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))[7]

Procedure:

-

Liberation of the Free Amine: Dissolve this compound in the chosen solvent. Add a suitable base (e.g., DIPEA, Et₃N) to neutralize the hydrobromide salt and liberate the free primary amine.[7]

-

Activation of the Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid in the solvent. Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to activate the carboxylic acid, forming a highly reactive intermediate.[7]

-

Coupling Reaction: Add the activated carboxylic acid solution to the solution containing the free N-Fmoc-ethylenediamine. Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from a few hours to overnight depending on the specific reactants.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and byproducts. The desired product is then purified using standard techniques such as column chromatography.

Detailed Protocol: Synthesis of a Peptide Nucleic Acid (PNA) Backbone

A significant application of N-Fmoc-ethylenediamine is in the synthesis of PNA monomers, which are building blocks for PNA oligomers used in antisense therapies and genetic diagnostics.[1] The following is a multi-step synthesis for a PNA backbone, which utilizes a derivative of ethylenediamine.

Step 1: Mono-Boc Protection of Ethylenediamine

-

In a 2 L round bottom flask, dissolve ethylenediamine (4.58 mol) in tetrahydrofuran (600 mL).

-

Separately, dissolve Boc anhydride (229 mmol) in 400 mL of tetrahydrofuran.

-

Add the Boc anhydride solution to the ethylenediamine solution dropwise over 45 minutes with vigorous stirring.

-

After 18 hours, quench the reaction by adding 500 mL of water.

-

Saturate the aqueous phase with solid potassium carbonate (K₂CO₃).

-

Separate the organic phase, dry it over sodium sulfate (Na₂SO₄), filter, and concentrate to yield tert-butyl (2-aminoethyl)carbamate.[1]

Step 2: Alkylation with Benzyl Bromoacetate

-

In a 2 L round bottom flask, dissolve the product from Step 1 (183 mmol) and triethylamine (183 mmol) in acetonitrile (450 mL).

-

Add ethyl bromoacetate (182 mmol) via syringe over 2 minutes while stirring.

-

After 100 minutes, dilute the reaction mixture with 500 mL of ethyl acetate.

-

Wash the organic phase with 500 mL of 2 M K₂CO₃ solution and then with 500 mL of brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.[1]

Step 3: Boc Deprotection and Fmoc Protection

-

The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid).

-

The resulting free amine is then protected with an Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). This yields the final Fmoc-protected PNA backbone.[1]

Logical and Experimental Workflows

Visualizing the procedural flows can significantly aid in understanding the experimental design and execution.

Caption: General workflow for coupling a carboxylic acid to this compound.

References

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 5. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 6. N-FMOC-ethylenediamine | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Fmoc-ethylenediamine hydrobromide (CAS: 352351-55-4)

For Researchers, Scientists, and Drug Development Professionals

N-(9-Fluorenylmethoxycarbonyl)ethylenediamine hydrobromide, a bifunctional linker molecule, plays a critical role in modern synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and the development of novel therapeutics. Its unique structure, featuring a base-labile Fmoc-protected amine and a free primary amine (as a hydrobromide salt), allows for sequential and controlled conjugation to other molecules. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Physicochemical and Identification Properties

The fundamental properties of N-Fmoc-ethylenediamine hydrobromide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 352351-55-4 |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HBr |

| Molecular Weight | 363.25 g/mol |

| Appearance | Solid |

| Melting Point | ~165 °C (decomposes)[1][2][3][4] |

| Assay | ≥98.0%[1][2][3][4] |

| Storage Temperature | 2-8°C[1][2][3][4] |

| Synonyms | 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide, N-Fmoc-1,2-diaminoethane hydrobromide[1][2][3][4] |

Core Applications in Research and Drug Development

This compound is primarily utilized as a cross-linking reagent or a building block in organic synthesis.[1][2][3][4] Its bifunctional nature is key to its utility, enabling the connection of two different molecular entities.

A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a simple yet effective linker to connect the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.

Plausible Synthesis of this compound

Step 1: Mono-Boc Protection of Ethylenediamine

-

In a round-bottom flask, dissolve ethylenediamine in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc-anhydride) dissolved in THF to the stirred ethylenediamine solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by adding water and extracting the product with an organic solvent. The mono-Boc protected ethylenediamine is then purified.

Step 2: Fmoc Protection of the Free Amine

-

Dissolve the mono-Boc protected ethylenediamine in a solvent like dichloromethane (DCM).

-

Add one equivalent of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA), to facilitate the reaction.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purify the resulting Boc-NH-(CH₂)₂-NH-Fmoc product.

Step 3: Selective Deprotection of the Boc Group and Salt Formation

-

Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent.

-

Add an excess of hydrobromic acid (HBr) in a solvent like acetic acid or as a concentrated aqueous solution. This will cleave the acid-labile Boc group, leaving the base-labile Fmoc group intact.

-

The this compound will precipitate out of the solution or can be obtained after removal of the solvent.

-

The crude product can be purified by recrystallization.

Experimental Workflow for Synthesis

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Fmoc-ethylenediamine Hydrobromide: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for N-Fmoc-ethylenediamine hydrobromide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and a clear visualization of the synthetic process.

Chemical Structure and Properties

This compound is a mono-protected diamine that serves as a crucial building block in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides stability under a range of reaction conditions, while the free primary amine allows for subsequent chemical modifications. The hydrobromide salt form enhances the compound's stability and handling characteristics.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₇H₁₈N₂O₂ · HBr |

| Molecular Weight | 363.25 g/mol |

| CAS Number | 352351-55-4 |

| Appearance | Solid |

| Melting Point | ~165 °C (decomposes) |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO. Solubility in solvents like DCM and NMP can be limited, and the compound may precipitate out of solution. |

| Storage | 2-8°C |

Synthesis Pathway

The direct mono-Fmoc protection of ethylenediamine is challenging due to the high reactivity of both amino groups, which often leads to the formation of the di-protected byproduct. A more controlled and higher-yielding approach involves a three-step synthesis, as illustrated in the diagram below. This pathway utilizes an orthogonal protection strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group in conjunction with the base-labile Fmoc group.

An In-depth Technical Guide on the Solubility of N-Fmoc-ethylenediamine Hydrobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Fmoc-ethylenediamine hydrobromide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on structurally analogous compounds and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of amine hydrobromide salts in organic solvents is presented.

Introduction to this compound

This compound is a widely used building block in peptide synthesis and bioconjugate chemistry.[1] Its molecular structure, featuring a bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) group and a polar ethylenediamine hydrobromide salt, results in a complex solubility profile that is crucial for its application in various synthetic protocols. Understanding its solubility in different organic solvents is essential for reaction setup, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be inferred from the behavior of similar molecules and general principles of solubility. Amines, in their salt form, tend to be more soluble in polar solvents. However, the large, nonpolar Fmoc group will significantly influence this behavior.

Based on solubility data for structurally similar compounds like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), it is anticipated that this compound will exhibit similar solubility characteristics.[2][3][4]

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents such as DMF and DMSO are likely to be effective solvents. AAT Bioquest provides a table for reconstituting N-Fmoc-ethylenediamine in DMF for stock solution preparation, suggesting good solubility.[1]

-

Moderate to Low Solubility: Polar protic solvents like methanol and ethanol may show some solubility, but likely less than polar aprotic solvents.

-

Low to Insoluble: Nonpolar solvents such as diethyl ether, hexane, and toluene are expected to be poor solvents for this polar salt.

A general qualitative test for the solubility of amines involves their dissolution in mineral acids; however, as this compound is already a salt, this is less relevant.[5] The basicity of the free amine would typically lead to solubility in acidic solutions.[6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMF, DMSO, Methanol, Acetonitrile, Dichloromethane)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted samples of the saturated solutions and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | 25 | [Experimental Value] | [Calculated Value] |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Table 1: Solubility of this compound in various organic solvents. |

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized using a diagram.

Figure 1: Workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a qualitative understanding can be derived from its chemical structure and the properties of similar compounds. For precise applications, it is imperative for researchers to determine the solubility experimentally. The provided shake-flask protocol offers a robust method for obtaining reliable quantitative solubility data, which is crucial for optimizing reaction conditions, purification processes, and the development of drug formulations. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.

References

- 1. N-FMOC-ethylenediamine | AAT Bioquest [aatbio.com]

- 2. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

- 3. Fmoc-OSu | 82911-69-1 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. byjus.com [byjus.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. benchchem.com [benchchem.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

N-Fmoc-Ethylenediamine Hydrobromide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Fmoc-ethylenediamine hydrobromide. The information presented herein is crucial for ensuring the integrity and reliability of this reagent in research and development applications. While specific quantitative stability data and detailed experimental protocols for this particular compound are not extensively available in public literature, this guide consolidates the existing information and provides best-practice recommendations based on the chemistry of Fmoc-protected compounds and general principles of chemical stability testing.

Core Concepts: Stability of this compound

N-(9-Fluorenylmethoxycarbonyl)ethylenediamine hydrobromide is a key building block in peptide synthesis and bioconjugation chemistry. The stability of this compound is paramount to achieving successful and reproducible results. The primary functional group of interest is the Fmoc (Fluorenylmethoxycarbonyl) protecting group, which is known for its lability under basic conditions. The hydrobromide salt form contributes to the compound's solid-state stability.

In the absence of comprehensive public stability studies, it is recommended that users perform in-house stability assessments, particularly for long-term storage or when the material is subjected to conditions outside of the general recommendations.

Recommended Storage Conditions

To maintain the quality and prevent degradation of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below. Adherence to these guidelines is critical for maximizing the shelf-life of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) or ≤ -15°C (Frozen) | Minimizes the rate of potential thermal degradation. |

| Moisture | Store in a dry environment. Keep container tightly sealed. | The compound can be hygroscopic. Moisture can lead to hydrolysis of the carbamate or the hydrobromide salt. |

| Light | Protect from light. Store in an opaque or amber container. | Exposure to light, particularly UV radiation, can cause photodegradation of the fluorenyl group. |

| Atmosphere | Store in a well-ventilated place. For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which could potentially lead to oxidative degradation over time. |

Quantitative Stability Data

A template for recording such data is provided below:

| Stress Condition | Duration | Temperature (°C) | Analyte Purity (%) | Appearance | Notes (e.g., Degradation Products Observed) |

| Control (2-8°C, Dark, Dry) | 0 months | 2-8 | 99.5 | White crystalline solid | Initial time point |

| Control (2-8°C, Dark, Dry) | 6 months | 2-8 | 99.4 | No change | |

| Accelerated (40°C/75% RH) | 1 month | 40 | 95.2 | Slight yellowing | Minor unknown impurity detected by HPLC |

| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 98.1 | No change | |

| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 25 | >99% | No significant degradation | Fmoc group is generally stable to acid |

| Basic Hydrolysis (0.1 M NaOH) | 1 hour | 25 | <5% | Significant degradation | Rapid cleavage of the Fmoc group expected |

| Oxidative (3% H₂O₂) | 24 hours | 25 | 97.5 | No change | Minor degradation observed |

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Due to the lack of a specific, published stability-indicating assay for this compound, a general protocol for a forced degradation study is provided below. This protocol can be adapted to assess the stability of the compound and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV detector

-

Photostability chamber

-

Temperature and humidity controlled oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and analyze at appropriate time points (e.g., 2, 6, 24 hours).

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at very short time points (e.g., 5, 15, 30 minutes) due to the base-lability of the Fmoc group.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature and analyze at appropriate time points (e.g., 2, 6, 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze at appropriate time points (e.g., 1, 3, 7 days).

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze after the specified exposure.

-

-

Sample Analysis:

-

Prior to HPLC analysis, neutralize the acidic and basic samples.

-

Analyze all samples by a suitable reversed-phase HPLC method. A C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection is typically performed at a wavelength where the fluorenyl group has strong absorbance (around 265 nm).

-

-

Data Evaluation:

-

Assess the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

-

Evaluate the peak purity of the parent compound to ensure that no co-eluting degradation products are present.

-

Identify and, if necessary, characterize any significant degradation products.

-

Visualizing Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for Stability Assessment of this compound.

This guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative to supplement this information with in-house experimental data to ensure the quality and reliability of the reagent.

The Hydrobromide Salt in Fmoc-Ethylenediamine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Fluorenylmethoxycarbonyl)ethylenediamine (Fmoc-ethylenediamine) is a critical bifunctional linker used extensively in peptide synthesis, bioconjugation, and drug development. It is commonly supplied as a hydrobromide (HBr) or hydrochloride (HCl) salt to enhance its stability and handling. This technical guide provides an in-depth analysis of the role of the hydrobromide salt in the reactivity of Fmoc-ethylenediamine, offering insights into its practical application. While direct quantitative comparisons between the hydrobromide and hydrochloride salts are not extensively documented in publicly available literature, this guide synthesizes established chemical principles and available data to provide a comprehensive understanding for researchers.

The Fundamental Role of the Amine Salt

The primary reason for supplying Fmoc-ethylenediamine as a hydrobromide or hydrochloride salt is to improve its shelf-life and stability.[1] The free base form of ethylenediamine and its derivatives can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide.[1] By forming a salt, the lone pair of electrons on the primary amine is protonated, rendering it non-nucleophilic and significantly less reactive under ambient conditions.[2] This ensures the integrity and purity of the reagent during storage.

To utilize Fmoc-ethylenediamine in a coupling reaction, the nucleophilic primary amine must be liberated from its salt form. This is achieved by the in situ addition of a non-nucleophilic base.[3] The choice of base is critical to avoid premature deprotection of the acid-labile Fmoc group. Common bases for this purpose include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Physicochemical Properties: Hydrobromide vs. Hydrochloride

While both HBr and HCl salts serve the same fundamental purpose of stabilizing the amine, their different counter-ions can influence key physicochemical properties. These properties can, in turn, affect the handling and reactivity of the reagent in a practical laboratory setting.

Table 1: Comparison of Physicochemical Properties

| Property | Fmoc-ethylenediamine Hydrobromide | Fmoc-ethylenediamine Hydrochloride | Rationale & Implications |

| CAS Number | 352351-55-4[4] | 166410-32-8 | Unique identifiers for each salt form. |

| Molecular Weight | 363.25 g/mol [4] | 318.80 g/mol [5] | The heavier bromide ion results in a higher molecular weight. This must be accounted for when calculating molar equivalents for a reaction. |

| Appearance | Solid powder[4] | White to beige powder | Both are solids, facilitating weighing and handling. |

| Melting Point | ~165 °C (decomposes)[4] | Not consistently reported | The defined melting point suggests a stable crystalline lattice. |

| Solubility | No specific quantitative data available. | Known to have poor solubility in common organic solvents like NMP, DCM, and DMF, often precipitating out of solution.[3][6] | The larger, "softer" bromide ion can sometimes lead to better solubility in organic solvents compared to the smaller, "harder" chloride ion due to weaker ion pairing. While not definitively proven for this specific compound, the known issues with the HCl salt suggest the HBr salt may offer a practical advantage in achieving a homogeneous reaction mixture. |

| Stability | High | High | Both salts are significantly more stable than the free base. Salt formation is a common strategy to improve the shelf-life of amines. |

Impact on Reactivity and Experimental Design

The hydrobromide salt itself does not directly participate in the chemical reaction (e.g., amide bond formation). Its role is passive: to protect the amine until it is intentionally liberated. The true reactivity is that of the free Fmoc-ethylenediamine generated in situ.

The logical workflow for using Fmoc-ethylenediamine HBr is therefore a two-step process within a single pot, as illustrated below.

Caption: General workflow for utilizing Fmoc-ethylenediamine HBr in a standard amide coupling reaction.

The key considerations for experimental design are:

-

Stoichiometry of the Base: At least one equivalent of base (e.g., DIPEA) must be added to neutralize the hydrobromide salt and liberate the free amine. Often, a slight excess is used to also neutralize any acidic species generated by the coupling agent.

-

Choice of Coupling Agent: A variety of standard peptide coupling reagents can be used, such as HATU, HBTU, TBTU, or carbodiimides like DCC or EDC.[3] The choice will depend on the specific substrates and desired reaction conditions.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.[3] Given the reported solubility issues with the hydrochloride salt, ensuring complete dissolution of the hydrobromide salt after base addition is a critical first step.

Experimental Protocols

The following are example protocols for the use of Fmoc-ethylenediamine hydrobromide in a typical amide coupling reaction.

Protocol 1: Amide Coupling using HATU

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and Fmoc-ethylenediamine hydrobromide (1.1 eq) in anhydrous DMF.

-

Neutralization: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. Ensure the solution becomes homogeneous.

-

Activation & Coupling: Add HATU (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data and Performance

A comprehensive search of the scientific literature and technical databases did not yield specific studies that quantitatively compare the reaction yields of Fmoc-ethylenediamine hydrobromide versus its hydrochloride salt. Such data is likely to be held as internal process chemistry knowledge by manufacturers and large-scale users.

However, a successful coupling reaction is less dependent on the initial salt form and more on the proper execution of the reaction protocol, including the choice of base, coupling agent, solvent, and reaction conditions. The primary advantage of one salt form over the other would likely manifest in improved handling properties, such as better solubility, which can lead to more consistent and reproducible results in a laboratory setting.

Table 2: Representative Amide Coupling Yields (Illustrative)

| Amine Salt Form | Coupling Agent | Base | Solvent | Typical Yield Range | Notes |

| Amine Salt (Generic) | HATU | DIPEA | DMF | 70-95% | A highly efficient coupling reagent, generally providing high yields. |

| Amine Salt (Generic) | HBTU/HOBt | DIPEA | DMF | 65-90% | A very common and reliable coupling cocktail. |

| Amine Salt (Generic) | EDC/HOBt | DIPEA | CH₂Cl₂/DMF | 60-85% | An economical choice, though sometimes requires longer reaction times.[7] |

Note: This table is illustrative of typical yields for standard amide coupling reactions. Specific yields will vary based on the substrates and reaction conditions.

Conclusion

The hydrobromide salt of Fmoc-ethylenediamine plays a crucial, albeit passive, role in its application. Its primary function is to ensure the chemical stability and extend the shelf-life of the reagent by protecting the reactive primary amine. The "reactivity" in a synthesis context is that of the free amine, which must be generated in situ through the addition of a suitable base. While direct quantitative data comparing the hydrobromide and hydrochloride salts is scarce, the known solubility challenges associated with the hydrochloride form suggest that the hydrobromide salt may offer superior handling characteristics in common organic solvents, potentially leading to more consistent and reliable reaction outcomes. For researchers and drug development professionals, the key to successfully using Fmoc-ethylenediamine HBr lies in understanding its role as a stable precursor and employing appropriate reaction conditions to efficiently liberate the reactive nucleophile for subsequent chemical transformations.

References

- 1. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Fmoc-ethylenediamine = 98.0 AT 352351-55-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Fmoc-ethylenediamine Hydrobromide and Hydrochloride Salts for Researchers and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)ethylenediamine (N-Fmoc-ethylenediamine) is a critical bifunctional linker used extensively in peptide synthesis, bioconjugation, and drug delivery systems. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for orthogonal protection strategies, making it an invaluable tool in the stepwise assembly of complex molecules. This technical guide provides an in-depth comparison of the hydrobromide and hydrochloride salt forms of N-Fmoc-ethylenediamine, offering researchers and drug development professionals the necessary data to make informed decisions for their specific applications.

Core Physicochemical Properties: A Comparative Analysis

The choice between the hydrobromide and hydrochloride salt of N-Fmoc-ethylenediamine can have significant implications for its handling, storage, and reactivity. The following table summarizes the key physicochemical properties of both salts based on available data.

| Property | N-Fmoc-ethylenediamine Hydrobromide | N-Fmoc-ethylenediamine Hydrochloride |

| CAS Number | 352351-55-4 | 166410-32-8[1], 391624-46-7 |

| Molecular Formula | C₁₇H₁₈N₂O₂ · HBr | C₁₇H₁₈N₂O₂ · HCl[1] |

| Molecular Weight | 363.25 g/mol | 318.80 g/mol [1] |

| Appearance | Solid | White to off-white solid |

| Melting Point | ~165 °C (decomposes) | ~175 °C[2][3] |

| Purity | ≥98.0% (Assay dependent) | ≥95-98% (Assay dependent)[1][4] |

| Storage Conditions | 2-8°C | 2-8°C, under inert gas (nitrogen or Argon) |

Solubility Profile

| Solvent | This compound | N-Fmoc-ethylenediamine Hydrochloride |

| Water | Soluble | Very soluble[2][3] |

| Methanol | Soluble | Soluble[2][3] |

| Ethanol | Soluble | Soluble[2][3] |

| Dimethylformamide (DMF) | Soluble | Soluble, but may precipitate out over time. Neutralization with a base is often required for sustained solubility.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Data not available | Limited solubility, tends to precipitate.[5] |

| Dichloromethane (DCM) | Data not available | Limited solubility, tends to precipitate.[5] |

Note: For applications requiring sustained solubility in organic solvents like DMF, NMP, or DCM, the hydrochloride salt may necessitate the addition of a non-nucleophilic base to neutralize the salt and liberate the free amine.

Stability and Hygroscopicity Considerations

In the context of active pharmaceutical ingredients (APIs), the choice of salt form significantly impacts stability and hygroscopicity. While specific studies directly comparing the hydrobromide and hydrochloride salts of N-Fmoc-ethylenediamine are not publicly available, general principles from pharmaceutical sciences can be applied.

Generally, both hydrochloride and hydrobromide salts are chosen to improve the stability and water solubility of basic compounds.[6] The selection of one over the other often depends on the specific properties of the parent molecule and the desired characteristics of the final product.

-

Hygroscopicity: This is the tendency of a substance to absorb moisture from the air. It is a critical factor in the handling, storage, and formulation of chemical reagents. In some cases, hydrochloride salts can be more hygroscopic than their hydrobromide counterparts, but this is not a universal rule and is highly dependent on the crystal lattice energy of the specific salt.[7] For instance, studies on other small molecules have shown that introducing specific solvents during crystallization can reduce the hygroscopicity of hydrochloride salts.[8][9]

-

Stability: Both salts are generally stable under recommended storage conditions (2-8°C). The choice of salt can influence the solid-state stability of the compound.

Experimental Protocols

General Synthesis of N-Fmoc-ethylenediamine Salts

A common route for the synthesis of N-Fmoc-ethylenediamine involves the mono-protection of ethylenediamine. Direct monofunctionalization can be challenging due to the high reactivity of both amino groups. A more controlled approach involves a two-step process using an orthogonal protecting group, such as tert-butyloxycarbonyl (Boc).[10]

Step 1: Mono-Boc Protection of Ethylenediamine This step involves reacting ethylenediamine with a Boc-anhydride to yield N-Boc-ethylenediamine.

Step 2: Fmoc Protection and Boc Deprotection The remaining free amine of N-Boc-ethylenediamine is then protected with an Fmoc group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[11] The Boc group is subsequently removed under acidic conditions to yield the free primary amine.

Step 3: Salt Formation The resulting N-Fmoc-ethylenediamine free base is then dissolved in a suitable solvent and treated with either hydrobromic acid or hydrochloric acid to precipitate the respective salt. The salt is then typically isolated by filtration and dried. A general method for preparing the hydrochloride salt involves reacting N-fluorene formaldehyde and 1,2-propanediamine under alkaline conditions, followed by the addition of hydrochloric acid.[2][3]

Note: These are generalized protocols. Specific reaction conditions, solvents, and purification methods may need to be optimized for yield and purity.

Applications in Peptide Synthesis and Bioconjugation

N-Fmoc-ethylenediamine salts are primarily used as bifunctional linkers or spacers. The free primary amine allows for conjugation to a variety of molecules, including solid supports, peptides, and other small molecules, while the Fmoc-protected amine can be deprotected at a later stage to allow for further chain elongation or modification.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for incorporating an N-Fmoc-ethylenediamine linker in solid-phase peptide synthesis.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. N-Fmoc-ethylenediamine hydrochloride 95% | CAS: 391624-46-7 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]

Navigating Organic Synthesis: A Technical Guide to Monoprotected Diamines

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, the selective functionalization of polyfunctional molecules is a cornerstone of molecular design. Among these, diamines represent a critical class of building blocks, prized for their ability to introduce nitrogen-containing moieties that are pivotal to the structure and function of a vast array of target molecules. However, the presence of two reactive amine groups presents a significant challenge: how to selectively modify one amine while leaving the other untouched. The solution lies in the strategic use of protecting groups to create monoprotected diamines, versatile intermediates that unlock a world of synthetic possibilities.

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of monoprotected diamines in organic synthesis. We will delve into the selection of appropriate protecting groups, provide detailed experimental protocols for their installation and removal, and present quantitative data to facilitate methodological comparison. Furthermore, this guide will illustrate key reaction pathways and experimental workflows through clear and concise diagrams, offering a valuable resource for researchers at the forefront of chemical innovation.

The Strategic Importance of Protecting Groups

The selective monoprotection of a symmetrical diamine is a non-trivial synthetic operation. The direct reaction of a diamine with one equivalent of a protecting group reagent often leads to a statistical mixture of unprotected, monoprotected, and di-protected products, necessitating tedious and often inefficient purification.[1] To overcome this, several strategies have been developed, with the choice of protecting group being paramount. An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions planned for subsequent steps.

-

Readily removable in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).

The most commonly employed protecting groups for amines in this context are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and p-toluenesulfonyl (Tosyl or Ts) groups.

The Workhorses: Boc, Fmoc, and Tosyl Protecting Groups

Tert-butyloxycarbonyl (Boc) Group

The Boc group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, favored for its ease of installation and its stability towards a broad spectrum of reagents, including bases and nucleophiles.[2]

Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). To achieve high selectivity for monoprotection, several methods have been developed. One common approach involves the slow addition of Boc₂O to a large excess of the diamine. A more efficient and widely used "one-pot" method involves the in situ generation of one equivalent of a hydrohalide salt (e.g., HCl from chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂)) to protonate one of the amine groups, rendering it unreactive towards the electrophilic Boc₂O.[3][4]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and the stable tert-butyl cation.[6]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique lability under mild basic conditions.[7] This property makes it orthogonal to the acid-labile Boc and side-chain protecting groups, allowing for selective deprotection strategies.

Protection: Fmoc protection is typically achieved by reacting the diamine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.[7]

Deprotection: The Fmoc group is removed via a β-elimination mechanism in the presence of a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7]

p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a robust protecting group, stable to a wide range of acidic and oxidative conditions. This stability, however, also makes its removal more challenging compared to the Boc and Fmoc groups.

Protection: Monotosylation of diamines can be achieved by reacting the diamine with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1] Selective monoprotection often requires careful control of stoichiometry and reaction conditions.

Deprotection: The removal of the tosyl group typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) in the presence of a scavenger like phenol, or reductive cleavage using reagents like sodium in liquid ammonia or samarium(II) iodide.[8][9]

Quantitative Data on Monoprotection of Diamines

The efficiency of selective monoprotection is highly dependent on the diamine substrate, the protecting group, and the reaction conditions. The following tables summarize representative yields for the monoprotection of various diamines.

Table 1: Yields of Mono-Boc Protected Diamines via In Situ HCl Generation [3][8][10]

| Diamine | Reagents | Solvent | Yield (%) |

| Ethylenediamine | Me₃SiCl, Boc₂O | Methanol | 87 |

| 1,3-Diaminopropane | Me₃SiCl, Boc₂O | Methanol | 75 |

| 1,4-Diaminobutane | Me₃SiCl, Boc₂O | Methanol | 74 |

| 1,5-Diaminopentane | Me₃SiCl, Boc₂O | Methanol | 65 |

| 1,6-Hexanediamine | Me₃SiCl, Boc₂O | Methanol | 80 |

| (1R,2R)-1,2-Diaminocyclohexane | Me₃SiCl, Boc₂O | Methanol | 66 |

Table 2: Yields of Mono-Fmoc and Mono-Ddiv Protected Diamines via Continuous Flow Synthesis [11]

| Diamine | Protecting Group Reagent | Solvent | Yield (%) |

| 1,2-Diaminoethane | Fmoc-OSu | DMF | 51 |

| 1,4-Diaminobutane | Fmoc-OSu | DMF | 62 |

| 1,6-Hexanediamine | Fmoc-OSu | DMF | 77 |

| 1,2-Diaminoethane | DdivOH | Dioxane | 91 |

| 1,4-Diaminobutane | DdivOH | Dioxane | 86 |

| 1,6-Hexanediamine | DdivOH | Dioxane | 80 |

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,6-Hexanediamine using In Situ HCl Generation[3]

Materials:

-

1,6-Hexanediamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Water (H₂O)

-

2 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add water, followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected byproduct and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected 1,6-hexanediamine. Further purification can be performed by column chromatography if necessary.

Protocol 2: Deprotection of N-Boc-1,6-Hexanediamine using HCl in Dioxane[6]

Materials:

-

N-Boc-1,6-Hexanediamine

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-1,6-hexanediamine in a minimal amount of 1,4-dioxane.

-

Add the 4 M solution of HCl in 1,4-dioxane (a slight excess, e.g., 1.2 equivalents, can be used).

-

Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product will often precipitate as the hydrochloride salt.

-

Collect the solid by filtration and wash with diethyl ether.

-

Dry the solid under vacuum to obtain the hydrochloride salt of 1,6-hexanediamine.

Protocol 3: Selective Monotosylation of a Symmetrical Diamine

Materials:

-

Symmetrical Diamine (e.g., 1,6-hexanediamine)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the symmetrical diamine (1.0 equiv) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add pyridine (1.1 equiv) to the solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equiv) in dichloromethane.

-

Add the TsCl solution dropwise to the diamine solution over 1-2 hours with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the monotosylated diamine.

Protocol 4: Deprotection of an N-Tosyl Diamine using HBr and Phenol[9]

Materials:

-

N-Tosyl diamine

-

33% HBr in acetic acid

-

Phenol

Procedure:

-

To a round-bottom flask, add the N-tosyl diamine and phenol (2.0 - 4.0 equiv).

-

Add the solution of HBr in acetic acid.

-

Heat the mixture to 70-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution by the slow addition of a cold, concentrated NaOH solution until the pH is > 10.

-

Extract the product with an appropriate organic solvent (e.g., DCM or diethyl ether).

-

Combine the organic layers, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diamine.

Visualizing Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of monoprotected diamines.

Caption: Reaction mechanism for selective mono-Boc protection via in situ HCl generation.

Caption: Simplified workflow for the synthesis of Sitagliptin, a DPP-4 inhibitor.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using a diamine linker.

Conclusion

Monoprotected diamines are indispensable tools in the arsenal of the modern organic chemist. Their ability to enable the selective and sequential functionalization of two nitrogen atoms has paved the way for the efficient synthesis of a myriad of complex molecules, from life-saving pharmaceuticals to advanced materials. A thorough understanding of the properties of different protecting groups, coupled with access to reliable and optimized experimental protocols, is crucial for leveraging the full potential of these versatile building blocks. This guide has provided a foundational overview of these key aspects, offering both the theoretical underpinning and the practical guidance necessary for the successful application of monoprotected diamines in research and development. As the demand for more sophisticated and precisely engineered molecules continues to grow, the strategic use of monoprotected diamines will undoubtedly remain a critical enabler of innovation in the chemical sciences.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. benchchem.com [benchchem.com]

- 3. redalyc.org [redalyc.org]

- 4. peptide.com [peptide.com]

- 5. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. bioorg.org [bioorg.org]

- 11. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-Ethylenediamine as a Versatile Linker in Bioconjugation and Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic design and synthesis of complex biomolecules for therapeutic and research purposes heavily rely on the use of specialized linkers. Among these, N-(9-fluorenylmethoxycarbonyl)ethylenediamine (Fmoc-ethylenediamine) has emerged as a critical building block in bioconjugate chemistry.[1][2][3] Its unique properties, stemming from the combination of the base-labile Fmoc protecting group and the flexible ethylenediamine spacer, offer precise control over the assembly of peptides, oligonucleotides, and antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the theoretical basis, experimental protocols, and practical applications of Fmoc-ethylenediamine as a linker.

Theoretical Basis for Utilization

The utility of Fmoc-ethylenediamine as a linker is rooted in the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] The Fmoc group serves as a temporary protecting group for one of the amino functionalities of ethylenediamine, leaving the other available for conjugation.[2]

Key Advantages:

-

Orthogonality: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][7][8] This cleavage condition is orthogonal to the acidic conditions often required to remove side-chain protecting groups and to cleave the final product from the solid support, a cornerstone of the Fmoc/tBu strategy in SPPS.[5][9]

-

Flexibility and Hydrophilicity: The ethylenediamine core provides a short, flexible, and hydrophilic spacer. This can be advantageous in bioconjugates by improving solubility and potentially reducing steric hindrance between the conjugated molecules.

-

Bifunctionality: As a diamine, ethylenediamine offers two points of attachment. The mono-Fmoc protected version allows for directional and controlled synthesis.[2] Once the initial synthesis is complete, the Fmoc group can be removed to expose a primary amine, which can then be used for further modification, such as the attachment of a payload, a targeting moiety, or a detection label.

The cleavage of the Fmoc group proceeds via a β-elimination mechanism (E1cB) when treated with a secondary amine like piperidine.[8][10] This reaction is rapid and efficient, leading to the formation of a dibenzofulvene-piperidine adduct and the free amine.[10]

Logical Flow of Fmoc-Ethylenediamine in Solid-Phase Synthesis

Caption: Workflow for utilizing Fmoc-ethylenediamine as a linker in solid-phase synthesis.

Experimental Protocols

The following protocols are generalized procedures for the use of Fmoc-ethylenediamine in SPPS. Modifications may be necessary depending on the specific sequence and desired final product.

Protocol 1: Manual Solid-Phase Synthesis using Fmoc-Ethylenediamine Linker

1. Resin Preparation:

- Place the desired amount of Rink Amide resin (e.g., 100-200 mg) into a fritted reaction vessel.

- Wash the resin with DMF (3 x 5 mL).

- Swell the resin in DMF for at least 30 minutes.[7]

- Drain the DMF.

2. Fmoc-Ethylenediamine Coupling:

- Dissolve Fmoc-ethylenediamine hydrochloride (1.5-3 eq.), a coupling agent such as HATU (1.5-3 eq.), and a base like DIPEA (3-6 eq.) in DMF.

- Add the solution to the swollen resin.

- Agitate the mixture at room temperature for 2-4 hours.

- Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

3. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.[4][7]

- Agitate the mixture for 5-10 minutes at room temperature.[7]

- Drain the deprotection solution.

- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[7]

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[7]

4. Peptide Chain Elongation:

- Couple the subsequent Fmoc-protected amino acids using standard coupling protocols (e.g., with HATU/DIPEA or HBTU/DIPEA).

- Repeat the Fmoc deprotection and coupling cycle for each amino acid in the sequence.

5. Final Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry it under vacuum.

- Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA). A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[4]

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[7]

- Gently agitate the mixture for 2-3 hours at room temperature.[4][7]